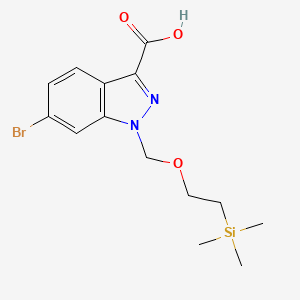
6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H20BrNOSi. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the N-protected 6-bromo indole.
Reaction with Piperazine: The N-protected 6-bromo indole is reacted with piperazine in the presence of sodium t-butoxide, palladium diacetate, and tri-tert-butyl phosphine in xylene at 120°C overnight.
Purification: The reaction mixture is then poured into ice-cold water, followed by extraction with ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the indazole compound, while oxidation and reduction reactions can modify the functional groups present on the molecule.
科学的研究の応用
6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its biological activities, including anti-inflammatory and anticancer properties.
Chemical Research: It serves as a precursor for the synthesis of more complex molecules in organic chemistry.
作用機序
The mechanism of action of 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the biological activity being studied. For example, in anticancer research, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 6-bromo-1-ethyl-2-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3(2H)-one
- 6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-[1,2,3]triazolo[4,5-b]pyridine
Uniqueness
6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its trimethylsilyl-ethoxymethyl group enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C14H19BrN2O3Si |
|---|---|
分子量 |
371.30 g/mol |
IUPAC名 |
6-bromo-1-(2-trimethylsilylethoxymethyl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C14H19BrN2O3Si/c1-21(2,3)7-6-20-9-17-12-8-10(15)4-5-11(12)13(16-17)14(18)19/h4-5,8H,6-7,9H2,1-3H3,(H,18,19) |
InChIキー |
BRYKUVLJGRHSQI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















